molecular formula C14H14ClNO B1328285 5-Chloro-2-(2-phenylethoxy)aniline CAS No. 648926-16-3

5-Chloro-2-(2-phenylethoxy)aniline

Cat. No. B1328285
CAS RN: 648926-16-3
M. Wt: 247.72 g/mol
InChI Key: XMXNGDMGABPLTL-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-phenylethoxy)aniline, also known as 5-chloro-2-phenylethanamine, is an organic compound belonging to the aniline family. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. This compound is of particular interest due to its wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and mechanism of action.

Scientific Research Applications

Synthesis and Material Chemistry

The compound 5-Chloro-2-(2-phenylethoxy)aniline is used in various synthesis processes. One notable application is in the double Suzuki cross-coupling reaction, a process used for synthesizing compounds with reactive chloro groups and alkoxy side chains. This method is integral for constructing large hetero-atom bridged macrocycles, which are valuable in supramolecular and material chemistry (Naseer & Hameed, 2012).

Fluorescence Quenching Studies

Studies on fluorescence quenching, especially using boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid (5CMPBA), involve aniline as a quencher. Such research is essential for understanding the conformational changes in solutes and contributes significantly to the field of luminescence and photochemistry (Geethanjali et al., 2015).

Biocide Synthesis

Anilines, including derivatives of this compound, are used in synthesizing biocides. These compounds, effective against a range of biological targets, are significant in developing new pest control strategies and antimicrobial agents (Asaad et al., 1988).

Sensor Development

Research in sensor technology utilizes anilines for their redox chemistry and pH-dependent properties. For instance, poly(aniline), a polymer derived from aniline, is used in creating nonenzymatic glucose sensors. This application is crucial in the development of advanced biomedical devices and monitoring systems (Shoji & Freund, 2001).

Safety and Hazards

While specific safety and hazard information for 5-Chloro-2-(2-phenylethoxy)aniline is not available, general precautions for handling anilines include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5-chloro-2-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c15-12-6-7-14(13(16)10-12)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXNGDMGABPLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649860
Record name 5-Chloro-2-(2-phenylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

648926-16-3
Record name 5-Chloro-2-(2-phenylethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648926-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(2-phenylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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